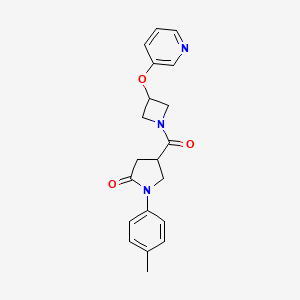
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C5H9ClN4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanimidamide group . The InChI code for this compound is 1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-3H,6-7H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight of this compound is 160.60 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the literature I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Novel compounds derived from 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride have been extensively studied for their synthesis and structural characteristics. For instance, Maftei et al. (2016) described the design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating bioactive moieties such as pyrazole to modify molecule lipophilicity for improved cell wall transport. Their in vitro anti-cancer activity was assessed, highlighting compound 17's potency with a mean IC50 value of 5.66 μM, suggesting potential medical applications in cancer therapy (Maftei et al., 2016).
Potential Medical Applications
Dago et al. (2018) explored a novel series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as SKF-96365 analogues, showing an effect on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in the PLP-B lymphocyte cell line. This highlights the compound's potential in regulating cellular calcium signaling pathways, a critical aspect of numerous physiological and pathological processes (Dago et al., 2018).
Photophysical and Physicochemical Investigation
Research on derivatives of this compound extends into photophysical and physicochemical studies, as well. For example, Khan (2020) synthesized a compound by reacting with 3,4-dimethoxybenzaldehyde and studied its photophysical properties, including absorption, emission, and fluorescence quantum yield, demonstrating the compound's potential as a fluorescent chemosensor for metal ion detection (Khan, 2020).
Antimicrobial and Insecticidal Evaluations
The antimicrobial and insecticidal potentials of compounds derived from this compound have also been evaluated. Desai et al. (2017) synthesized a series of compounds evaluated against various bacteria and fungi strains, indicating significant antimicrobial activity. This research demonstrates the compound's utility in developing new antimicrobial agents (Desai et al., 2017).
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)4-9-3-1-2-8-9;/h1-3H,4H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMTKLHRFOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)
![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)


![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)
![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

